FlAsH-EDT2

Multicolor Imaging Protein Trafficking FRET

Bulky protein tags (e.g., GFP) often perturb trafficking and function of sensitive targets like GPCRs and ion channels. FlAsH-EDT2 (<1 kDa) solves this by site-specific, covalent labeling of a minimal tetracysteine motif (CCPGCC), remaining non-fluorescent until bound. • Enables multicolor pulse-chase with ReAsH-EDT2 (green/red spectral separation) for quantitative protein dynamics. • Serves as a FRET donor/acceptor pair with YFP/CFP for conformational studies. • >98% purity; supplied as a white to light-yellow solid; store at -20°C; ships at ambient.

Molecular Formula C24H18As2O5S4
Molecular Weight 664.5 g/mol
CAS No. 212118-77-9
Cat. No. B1672755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlAsH-EDT2
CAS212118-77-9
SynonymsFlAsH-EDT2;  FlAsH EDT2;  FlAsH-EDT-2
Molecular FormulaC24H18As2O5S4
Molecular Weight664.5 g/mol
Structural Identifiers
SMILESC1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4[As]7SCCS7)O)O
InChIInChI=1S/C24H18As2O5S4/c27-17-7-5-15-19(13-3-1-2-4-14(13)24(29)30)16-6-8-18(28)21(26-34-11-12-35-26)23(16)31-22(15)20(17)25-32-9-10-33-25/h1-8,27H,9-12H2,(H,29,30)
InChIKeyKCPRYVGBEBFLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FlAsH-EDT2: Live-Cell Protein Labeling


FlAsH-EDT2 (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a cell-permeable, fluorogenic biarsenical compound used for site-specific covalent labeling of proteins in living cells [1]. It is non-fluorescent in its basal state but undergoes a dramatic increase in fluorescence upon binding to a genetically encoded tetracysteine motif (Cys-Cys-Xaa-Xaa-Cys-Cys, typically CCPGCC) [2]. As a small-molecule alternative to bulky fluorescent proteins like GFP, FlAsH-EDT2 (<1 kDa) is a critical tool for studying protein trafficking, folding, and interactions with minimal functional perturbation [3].

1 Cell-permeable biarsenical probe for live-cell labeling
2 Fluorogenic binding to genetically encoded tetracysteine (CCPGCC) motif
3 Small-molecule alternative to fluorescent proteins; minimal tag size
4 Reported wash-free imaging with high signal-to-background contrast

FlAsH-EDT2 Substitution Risks


Direct substitution of FlAsH-EDT2 with other in-class biarsenical probes or alternative labeling technologies is not scientifically equivalent due to fundamental differences in key performance metrics [1]. For instance, its closest biarsenical analog, ReAsH-EDT2, exhibits distinct spectral properties (red-shifted), differential binding kinetics, and a divergent synthetic precursor, precluding simple interchangeability in multicolor imaging or FRET experiments [2]. Furthermore, comparing FlAsH-EDT2 to protein-based tags like GFP involves a trade-off between the minimal steric bulk of the small-molecule probe (minimizing functional perturbation) and the absolute genetic specificity of a protein fusion, with distinct implications for experimental design and data interpretation [3]. The quantitative differentiators detailed below are essential for rigorous experimental design and informed procurement.

ReAsH-EDT2 (red-shifted analog)
Distinct spectral properties (red emission) prevent direct substitution in green-channel or FRET experiments. Not interchangeable without revalidating assay conditions and spectral compatibility.
GFP / large protein tags
Large tags (~27 kDa) may sterically perturb protein function. FlAsH's 6-aa motif may reduce perturbation, but genetic fusion strategies are not equivalent; selection depends on target sensitivity.
Endogenous cysteine-rich proteins
May bind non-specifically to endogenous cysteine-rich proteins in some cell types. Rigorous controls (e.g., tetracysteine-free background subtraction) are necessary to confirm labeling specificity.

FlAsH-EDT2: Quantitative Evidence


Spectral Differentiation vs. ReAsH-EDT2

FlAsH-EDT2 and its closest in-class analog, ReAsH-EDT2, are chemically and spectrally distinct, enabling their use in multiplexed, two-color pulse-chase experiments. FlAsH-EDT2 emits green fluorescence, while ReAsH-EDT2 emits red fluorescence, with significantly separated excitation and emission maxima. This separation is critical for distinguishing between temporally distinct protein pools (e.g., newly synthesized vs. older proteins) [1]. The difference in spectral overlap with common fluorescent proteins like CFP and YFP dictates their specific utility in FRET-based assays [2].

Spectral Differentiation
Head-to-head
FlAsH Ex/Em: ~508/528 nm (Green)
ReAsH Ex/Em: ~593/608 nm (Red)
Δ ~85 nm red-shift
Supports two-color pulse-chase imaging with minimal crosstalk
Data reported for dye bound to tetracysteine motif in PBS pH 7.4
Multicolor Imaging Protein Trafficking FRET Spectral Unmixing

Tag Size: FlAsH vs. GFP

A primary advantage of FlAsH-EDT2 is the minimal size of its recognition tag compared to genetically encoded fluorescent proteins like GFP. The tetracysteine motif adds only six amino acids to the protein of interest, whereas GFP adds a ~27 kDa domain. This size difference directly impacts the likelihood of perturbing the native function, localization, or trafficking of the target protein, a crucial factor for studying sensitive biological systems [1].

Tag Size
Class-level
Tetracysteine motif: 6 aa
GFP tag: ~238 aa (~27 kDa)
~30-fold mass difference
Small tag may reduce functional perturbation of sensitive targets
Theoretical comparison based on genetic tag size; experimental validation required per protein
Protein Trafficking GPCR Signaling Minimal Tag Live-Cell Imaging

Fluorogenic Turn-On and Binding Affinity

FlAsH-EDT2 is a fluorogenic probe, meaning it exhibits a massive increase in fluorescence upon binding its target. This property enables 'wash-free' imaging protocols with low background. The quantum yield of unbound FlAsH-EDT2 is very low, but it increases to approximately 0.49 when bound to an optimized tetracysteine peptide [1]. This fluorescence enhancement is driven by a high-affinity interaction, with a reported dissociation constant (Kd) of ~10 pM for the complex with its cognate peptide motif [2]. This combination of low background and high affinity is a key differentiator from dyes that are constitutively fluorescent.

Fluorogenic Turn-On
Reported
Bound quantum yield: 0.49
Kd: ~10 pM (tetracysteine motif)
Enables high-contrast, wash-free imaging; supports low-abundance target detection
250 nM FlAsH, model peptide in PBS pH 7.4; Kd reported for optimized motif
Fluorogenic Probe Binding Affinity Wash-Free Imaging Tetracysteine Tag

Cost-Effective Synthesis from Fluorescein

From a procurement and in-house synthesis perspective, FlAsH-EDT2 offers a distinct advantage due to its straightforward, two-step synthesis from the inexpensive and widely available precursor dye, fluorescein [1]. This contrasts with other biarsenical probes like ReAsH-EDT2, which is synthesized from the more costly resorufin precursor. The detailed protocol minimizes handling of toxic arsenic intermediates, making it accessible to most chemistry labs and a cost-effective option for large-scale or routine use [2].

Synthesis Cost
Class-level
Precursor: Fluorescein (common, low-cost)
vs. Resorufin (ReAsH; specialty, higher-cost)
May support cost-effective in-house synthesis for routine or high-throughput use
Based on published two-step protocol; actual cost depends on vendor pricing and scale
Chemical Synthesis Cost-Effective Reagents In-House Preparation Scalability

FlAsH-EDT2: Research Applications


Pulse-Chase Protein Trafficking

The distinct green emission of FlAsH-EDT2, which is spectrally separable from the red emission of ReAsH-EDT2, enables definitive pulse-chase experiments in live cells [1]. An initial 'pulse' of protein synthesis is labeled with FlAsH-EDT2 (green). After a chase period, newly synthesized protein is labeled with ReAsH-EDT2 (red). The two pools can be simultaneously visualized and tracked, providing quantitative data on protein trafficking, localization dynamics, and half-life without signal overlap [1].

FRET-Based Protein Interaction Studies

The spectral overlap of FlAsH-EDT2's emission with the excitation of YFP makes it an effective FRET donor [2]. Conversely, its excitation spectrum overlaps well with the emission of CFP, making it a suitable FRET acceptor. This versatility, combined with its small tag size, allows researchers to place the FlAsH probe in sterically sensitive regions of a protein to monitor conformational changes or intermolecular interactions (e.g., GPCR activation) that might be hindered by larger protein tags like GFP or SNAP-tag [2].

Imaging Sterically Sensitive Proteins

For proteins known to be functionally perturbed by large epitope tags (e.g., certain GPCRs, ion channels, or viral structural proteins), FlAsH-EDT2 provides a critical labeling alternative. The minimal tetracysteine tag (<1 kDa) is far less likely to interfere with protein folding, trafficking, or activity compared to a ~27 kDa GFP fusion [3]. This makes FlAsH-EDT2 the reagent of choice for studying the native biology of these sensitive targets in live cells [3].

In-House Scalable Reagent Synthesis

For laboratories with standard chemical synthesis capabilities, the production of FlAsH-EDT2 in-house is a practical and economically sound alternative to purchasing it commercially. The published protocol uses inexpensive fluorescein as a starting material and requires 2-3 days [4]. This approach significantly reduces the per-experiment cost for high-throughput screening facilities or labs that use the reagent routinely, offering a strategic advantage in long-term experimental planning and budget management [4].

Application
Selection Property
Validation Focus
Pulse-Chase Protein Trafficking
Green emission spectrally separable from red dyes
Spectral unmixing and temporal colocalization analysis
FRET-Based Protein Interaction
FRET donor/acceptor compatibility with CFP/YFP
FRET efficiency and minimal steric hindrance at the interface
Imaging Sterically Sensitive Proteins
Minimal 6-amino acid tag size
Native function and trafficking preservation compared to larger tags
In-House Scalable Synthesis
Accessible precursor (fluorescein) and published protocol
Synthesis yield, purity, and cost-efficiency at desired scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for FlAsH-EDT2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.